1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Description
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Biological Activity
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine ring and an oxadiazole moiety, both known for their biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C24H27N3O3 |
Molecular Weight | 405.5 g/mol |
CAS Number | 1775371-62-4 |
SMILES | COc1ccc(CCC(=O)N2CCC(Cc3nc(-c4ccccc4)no3)CC2)cc1 |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxadiazole and piperidine structures have shown promising results against various bacterial strains.
In one study, synthesized derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition capabilities compared to a reference standard (IC50 = 21.25 µM) .
Enzyme Inhibition
The compound's oxadiazole and piperidine components are linked to various enzyme inhibition activities:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria.
The enzyme inhibitory activities of related compounds have been summarized in the following table:
Compound Type | Enzyme Target | IC50 (µM) |
---|---|---|
Piperidine Derivatives | AChE | 2.14 |
Urease Inhibitors | Urease | 0.63 |
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Synthesis and Evaluation : A study synthesized various piperidine derivatives and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed that certain derivatives exhibited effective antibacterial activity with MIC values as low as 15.62 µg/mL .
- Therapeutic Applications : Research indicates that piperidine-based compounds are associated with anesthetic activity and the treatment of cocaine abuse, showcasing their versatility in pharmacological applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRCBQNMGCWPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.